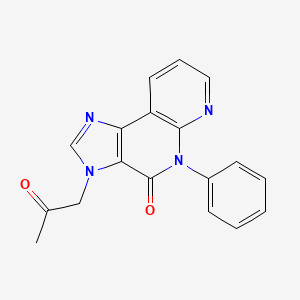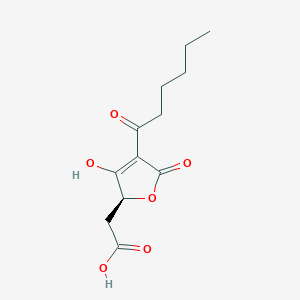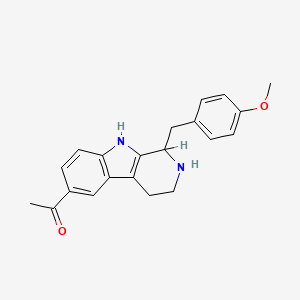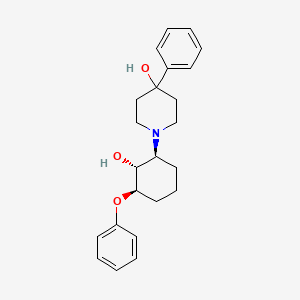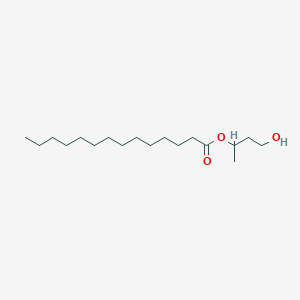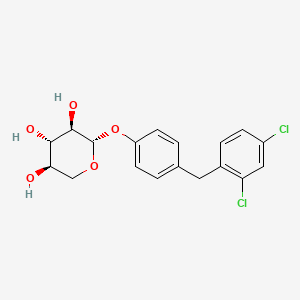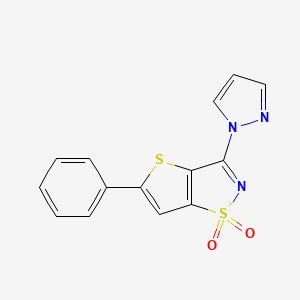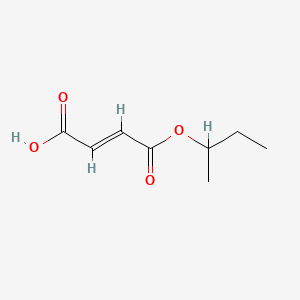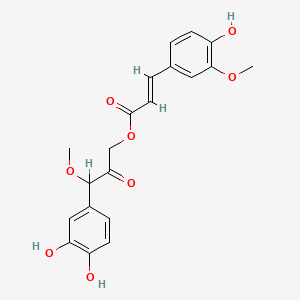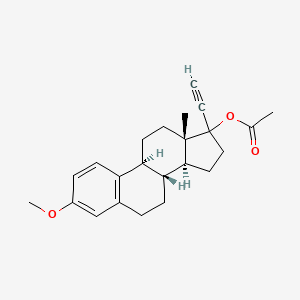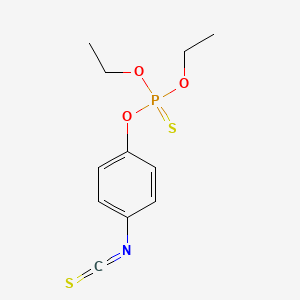
Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group and an isothiocyanate group, making it a versatile molecule in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 4-isothiocyanatophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Phosphorothioate oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing phosphorothioate groups.
Biology: Employed in the study of enzyme inhibition, particularly acetylcholinesterase inhibitors.
Medicine: Investigated for its potential use in developing pharmaceuticals, especially in the treatment of neurological disorders.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in inhibiting specific biological pathways.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged nerve signal transmission, which can be beneficial or detrimental depending on the context.
Comparaison Avec Des Composés Similaires
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
Comparison: Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher specificity in enzyme inhibition and offers diverse synthetic applications due to its reactive functional groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique chemical structure and reactivity make it a valuable compound for research and application.
Propriétés
Numéro CAS |
84197-34-2 |
|---|---|
Formule moléculaire |
C11H14NO3PS2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
diethoxy-(4-isothiocyanatophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H14NO3PS2/c1-3-13-16(18,14-4-2)15-11-7-5-10(6-8-11)12-9-17/h5-8H,3-4H2,1-2H3 |
Clé InChI |
QGFKIHMVYSNACF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=CC=C(C=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)

